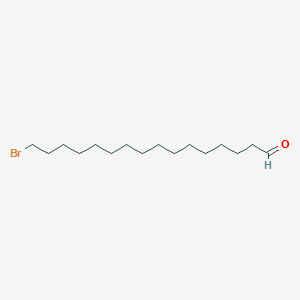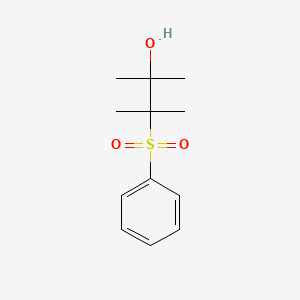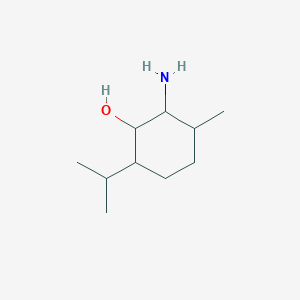
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is a compound with a unique structure that includes an amino group, a methyl group, and an isopropyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-methyl-6-(propan-2-yl)cyclohexanone, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation and catalytic transfer hydrogenation can also be employed to achieve the desired reduction and amination steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation: 3-Methyl-6-(propan-2-yl)cyclohexanone or 3-methyl-6-(propan-2-yl)cyclohexanal.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexanols with different functional groups.
Scientific Research Applications
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Menthol: 5-Methyl-2-(propan-2-yl)cyclohexan-1-ol, a widely used compound with cooling and analgesic properties.
Neomenthol: Another isomer of menthol with similar properties.
Isopiperitenol: 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a compound with a similar structure but different functional groups.
Uniqueness
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
878409-39-3 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-amino-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
CQVJWOVGZOYMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1N)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


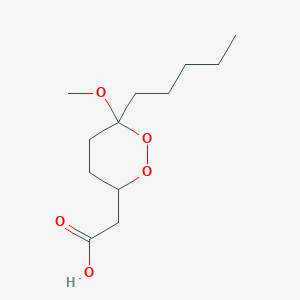
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
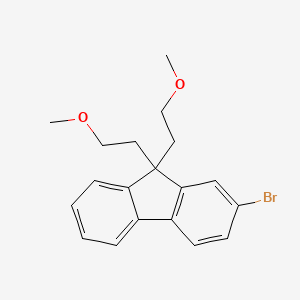
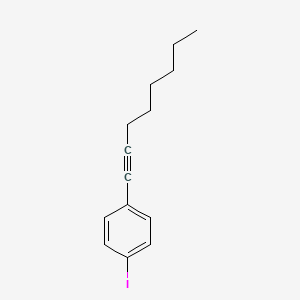
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
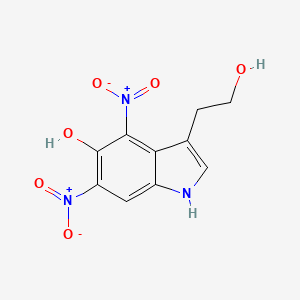
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
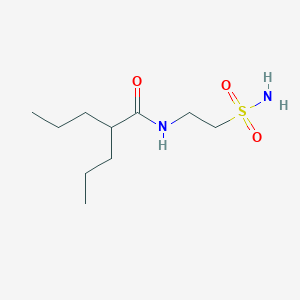
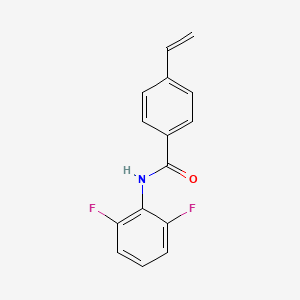
![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
